4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one
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Overview
Description
4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one is a complex organic compound that features a cyclopropyl group, a pyrazine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions, where pyrazine derivatives react with intermediates containing leaving groups.
Cyclopropyl Group Addition: The cyclopropyl group is often added through cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another piperazine derivative with potential biological activity.
2-Substituted Chiral Piperazines: Compounds with similar structural features and synthetic routes.
Uniqueness
4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, pyrazine moiety, and piperazine ring make it a versatile compound for various applications .
Properties
IUPAC Name |
4-cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(3-1-2-14-4-5-14)20-10-8-19(9-11-20)13-15-12-17-6-7-18-15/h6-7,12,14H,1-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVKWUSNYJCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCC(=O)N2CCN(CC2)CC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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